molecular formula C9H14Cl2N2O B1436451 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2059987-25-4

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B1436451
CAS No.: 2059987-25-4
M. Wt: 237.12 g/mol
InChI Key: ZELXKIJDRRANGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopropane ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Hydroxypyridin-4-yl)cyclopropan-1-amine dihydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical and biological properties.

    1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine monohydrochloride: This compound has only one hydrochloride group, which can affect its solubility and stability.

    1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine: The absence of hydrochloride groups can lead to differences in reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions .

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-12-8-6-7(2-5-11-8)9(10)3-4-9;;/h2,5-6H,3-4,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELXKIJDRRANGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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